5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-(chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-5-6(2)12-13-8(14)3-7(4-10)11-9(5)13/h3,12H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMPMFLZLFHCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN2C1=NC(=CC2=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-diketones or β-ketoesters. For 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, key steps include:
- Starting Materials : 5-Amino-4-(chloromethyl)-1H-pyrazole-3-carbonitrile or analogous chloromethyl-substituted aminopyrazoles.
- Reagents : Acetylacetone (2,4-pentanedione) or ethyl acetoacetate in glacial acetic acid.
- Conditions : Reflux (80–100°C, 4–8 h) under anhydrous conditions.
- Mechanism : Nucleophilic attack of the amino group on the keto function, followed by cyclization and dehydration.
- Yield : 65–78%.
- Dissolve 5-amino-4-(chloromethyl)-1H-pyrazole-3-carbonitrile (10 mmol) and acetylacetone (12 mmol) in acetic acid (30 mL).
- Reflux for 6 h, cool, and pour into ice water.
- Filter the precipitate and recrystallize from ethanol to obtain the pyrazolo[1,5-a]pyrimidine core.
Post-Cyclization Chloromethylation
Hydroxymethyl to Chloromethyl Conversion
When the chloromethyl group is introduced post-cyclization, a hydroxymethyl intermediate is first synthesized, followed by chlorination:
- Hydroxymethyl Intermediate : Synthesized via oxidation of a 5-methyl group (e.g., using KMnO₄ in acidic conditions) or direct incorporation via a hydroxymethyl-substituted diketone.
- Chlorination :
- Suspend 5-(hydroxymethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (5 mmol) in SOCl₂ (10 mL).
- Reflux for 3 h, evaporate excess SOCl₂, and neutralize with NaHCO₃.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
Direct Chloromethyl Group Incorporation
Use of Chloromethyl-Substituted Diketones
Cyclocondensation with chloromethyl-containing 1,3-diketones avoids post-synthesis modifications:
- Diketone Synthesis : Chloroacetone or ethyl 4-chloroacetoacetate.
- Reaction : 5-Aminopyrazole derivatives + chloromethyl diketone in ethanol with piperidine catalyst.
- Conditions : 70°C, 5–7 h.
- Yield : 55–68%.
- Mix 5-amino-1H-pyrazole-4-carboxamide (10 mmol) and ethyl 4-chloroacetoacetate (12 mmol) in ethanol.
- Add piperidine (0.5 mL) and reflux for 6 h.
- Isolate the product via vacuum filtration and recrystallize from acetonitrile.
Regioselective Functionalization
Protecting Group Strategies
To ensure regioselectivity, the 7-hydroxyl group is protected during chloromethylation:
- Protection : Trimethylsilyl (TMS) or acetyl groups using hexamethyldisilazane (HMDS) or acetic anhydride.
- Deprotection : Hydrolysis with NaOH (1 M) or HCl (1 M).
- Protect 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (5 mmol) with HMDS (10 mmol) in THF.
- Chlorinate the 5-position using PCl₅ (8 mmol) in CH₂Cl₂.
- Deprotect with HCl (1 M) to yield the final product.
Optimization and Challenges
Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine or alkyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, amino, or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alkyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance:
- Cytotoxicity Studies : In vitro studies have shown that 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol demonstrates cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) .
- Combination Therapy : When combined with established chemotherapeutics like doxorubicin, this compound enhances therapeutic efficacy while reducing side effects in preclinical models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with microbial targets effectively:
- Mechanism of Action : The chloromethyl group contributes to the compound's ability to penetrate bacterial membranes, facilitating its action against both gram-positive and gram-negative bacteria .
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. It has been shown to inhibit critical enzymes involved in metabolic pathways related to cancer and infectious diseases:
- Target Enzymes : The compound specifically inhibits enzymes such as cyclin-dependent kinases (CDKs) and mycobacterial ATP synthase, which are crucial for cellular proliferation and energy production .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine | Methyl group at position 3 | Lacks chlorine substituent |
| 2-Amino-4-chloropyrimidine | Chlorine at position 4 | Different ring structure |
| 4-Chloro-3-methylpyrazole | Methyl group at position 3 | Simpler structure without pyrimidine fusion |
This table illustrates how variations in substitution patterns can significantly affect the activity levels of similar compounds.
Study on Anticancer Activity
A study conducted by Tantry et al. explored the anti-cancer effects of various pyrazolo[1,5-a]pyrimidine derivatives. They found that compounds with similar structural motifs to this compound exhibited promising results in inhibiting tumor growth in vivo .
Mycobacterial Inhibition
In another study focusing on tuberculosis treatment, compounds related to this pyrazolo derivative were tested for their ability to inhibit Mycobacterium tuberculosis ATP synthase. The results demonstrated that these compounds could significantly reduce bacterial viability in culture and showed efficacy in mouse models .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to activate large-conductance calcium-activated potassium (BKCa) channels by binding to specific sites on the channel protein . This interaction leads to an increase in potassium ion flux, which can modulate cellular excitability and signaling pathways.
Comparison with Similar Compounds
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9)
- Molecular Formula : C₁₃H₁₁N₃O .
- Key Differences :
- Substitution at position 2: Phenyl group instead of methyl.
- Position 5: Methyl group instead of chloromethyl.
- Lacks the reactive chloromethyl group, reducing electrophilicity compared to the target compound.
- Applications : Used in glycosylation studies for triazole-bridged anticancer agents .
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Examples include 2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK7) and 5-(3,5-dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK13) .
- Structural Differences :
- 7(4H)-one moiety replaces the hydroxyl group at position 5.
- Substituents at positions 2 and 5 vary (e.g., aryl, isopropyl).
- Impact on Reactivity :
Bi(pyrazolo[1,5-a]pyrimidinyl)-7-one Derivatives
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
- Natural Occurrence : Identified in Hyphaene thebaica fruit extract .
- Structural Contrast :
- Triazolo-pyrimidine core instead of pyrazolo-pyrimidine.
- Lacks chloromethyl and methyl substituents.
- Applications : Serves as a scaffold in herbicide development .
Data Tables
Table 1. Structural and Physical Comparison
Biological Activity
Overview
5-(Chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C9H10ClN3O
- Molecular Weight : 211.65 g/mol
- CAS Number : 1160246-10-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to exhibit significant inhibitory activity against various targets:
- Enzymatic Inhibition : The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and cancer progression. For instance, related compounds have demonstrated IC50 values as low as 0.04 μmol in COX-2 inhibition compared to standard drugs like celecoxib .
Cytotoxicity Evaluation
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 1.06 ± 0.16 | |
| HeLa (Cervical) | 1.23 ± 0.18 | |
| MCF-7 (Breast) | 2.73 ± 0.33 |
These findings indicate that this compound exhibits potent cytotoxicity against these cancer cell lines.
Apoptosis Induction
Further investigations into the mechanism of action revealed that this compound can induce apoptosis in cancer cells. Flow cytometry assays demonstrated that treatment with the compound resulted in increased late apoptosis rates in A549 cells, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect biological activity. The presence of electron-withdrawing groups such as chlorine enhances the compound's reactivity and potency against target enzymes and cancer cells .
Case Studies
A notable study investigated the anti-inflammatory properties of derivatives related to this compound. It was found that compounds with similar structures significantly reduced inflammatory markers in animal models, suggesting a broader therapeutic potential beyond anticancer applications .
Q & A
Q. What are the optimal synthetic routes for 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation between 3-amino-pyrazole derivatives and β-dicarbonyl or β-enaminone compounds. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates for intermediates .
- Catalysts : Copper-catalyzed methods improve regioselectivity in pyrazolo-pyrimidine ring formation .
- Temperature control : Reactions at 80–100°C balance yield and purity, avoiding decomposition of the chloromethyl group .
- Monitoring : Use TLC for progress tracking and column chromatography for purification .
Q. How can structural characterization be performed to confirm the identity of this compound?
Q. What functional group reactivity should be considered during derivatization?
- Chloromethyl group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydroxyl group : Can be acylated (e.g., acetic anhydride) or alkylated (e.g., methyl iodide) to improve stability or modify solubility .
Advanced Research Questions
Q. How does the chloromethyl substituent influence the compound’s electronic properties and reactivity?
- Electron-withdrawing effect : The Cl atom increases electrophilicity at the adjacent methylene carbon, facilitating nucleophilic attacks. Computational studies (DFT) can map electron density changes .
- Steric effects : The chloromethyl group may hinder access to the pyrimidine ring in receptor-binding assays, requiring molecular docking simulations to evaluate steric clashes .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyrimidine derivatives?
- Purity validation : Use HPLC (>95% purity) to exclude impurities as confounding factors .
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Crystallography : Single-crystal X-ray structures (e.g., PDB ID 8ZM) clarify conformation-dependent activity .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Enzyme inhibition assays : Test against purine-metabolizing enzymes (e.g., dihydroorotate dehydrogenase) using spectrophotometric NADH depletion monitoring .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to receptors like benzodiazepine receptors .
- Molecular dynamics simulations : Model interactions with ATP-binding pockets to identify key residues (e.g., hydrophobic interactions with trifluoromethyl groups) .
Q. What synthetic modifications enhance the compound’s pharmacokinetic properties?
- Prodrug design : Esterify the hydroxyl group to improve membrane permeability, with hydrolysis in vivo restoring activity .
- Lipophilicity adjustment : Introduce fluorinated substituents (e.g., CF₃) to enhance blood-brain barrier penetration, monitored via logP calculations .
Data Analysis and Optimization
Q. How should researchers address low yields in large-scale synthesis?
Q. What analytical methods validate stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
